N-(4-chlorophenyl)-6-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-5-cyano-4-(4-methoxyphenyl)-2-methylpyridine-3-carboxamide
Description
N-(4-chlorophenyl)-6-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-5-cyano-4-(4-methoxyphenyl)-2-methylpyridine-3-carboxamide (CAS: 375835-02-2) is a pyridine-based carboxamide derivative with a complex substitution pattern. Its molecular formula is C₂₉H₂₁Cl₂N₃O₃S, featuring a pyridine core substituted with cyano (-CN), methyl (-CH₃), sulfanyl (-S-), and aryl groups (4-chlorophenyl, 4-methoxyphenyl).
Properties
IUPAC Name |
N-(4-chlorophenyl)-6-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-5-cyano-4-(4-methoxyphenyl)-2-methylpyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H21Cl2N3O3S/c1-17-26(28(36)34-22-11-9-21(31)10-12-22)27(19-5-13-23(37-2)14-6-19)24(15-32)29(33-17)38-16-25(35)18-3-7-20(30)8-4-18/h3-14H,16H2,1-2H3,(H,34,36) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMTGETPEZFBXLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=N1)SCC(=O)C2=CC=C(C=C2)Cl)C#N)C3=CC=C(C=C3)OC)C(=O)NC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H21Cl2N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
562.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound N-(4-chlorophenyl)-6-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-5-cyano-4-(4-methoxyphenyl)-2-methylpyridine-3-carboxamide is a complex organic molecule with potential biological activity. This article delves into its biological properties, synthesizing existing research findings, case studies, and relevant data tables to provide a comprehensive overview.
Molecular Formula
- Molecular Formula : CHClNOS
- Molecular Weight : 445.94 g/mol
Structural Features
The compound features multiple functional groups including:
- A chlorophenyl moiety.
- A cyano group.
- A methoxyphenyl group.
- A sulfanyl linkage.
These structural components suggest a potential for diverse biological activities ranging from antimicrobial to anticancer properties.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies on pyridine derivatives have shown strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The presence of the sulfanyl group enhances the interaction with bacterial enzymes, leading to increased efficacy.
Anticancer Potential
The compound's structural similarity to known anticancer agents suggests potential activity against cancer cell lines. A study screening a library of compounds identified several derivatives with promising anticancer effects . The mechanism of action may involve the inhibition of specific enzymes critical for cancer cell proliferation.
Enzyme Inhibition
Enzyme inhibition studies reveal that compounds containing sulfonamide functionalities can act as effective inhibitors of acetylcholinesterase (AChE) and urease . This property is crucial for developing treatments for conditions like Alzheimer's disease and urinary tract infections.
Cytotoxicity Studies
Cytotoxicity assessments using the NCI-60 cell line panel have shown varying degrees of effectiveness, with some derivatives exhibiting low micromolar IC50 values, indicating strong cytotoxic effects on cancer cells .
Study 1: Antifungal Activity
A series of pyridine derivatives were synthesized and evaluated for antifungal activity against Candida albicans. Compounds demonstrated MIC values ≤ 25 µg/mL, suggesting that modifications similar to those in our compound could enhance antifungal properties .
Study 2: Structure-Activity Relationship (SAR)
A detailed SAR analysis indicated that the introduction of electron-withdrawing groups (like chloro and cyano) at specific positions significantly increases biological activity. This suggests that our compound's design is strategically aligned for enhanced efficacy .
Table 1: Biological Activity Overview
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound belongs to a broader class of pyridine carboxamides and dihydropyridines, which are frequently explored for their bioactivity. Below is a detailed comparison with structurally analogous derivatives:
Pyridine Carboxamides with Aryl Substituents
- Compound AZ257 (6-{[2-(4-bromophenyl)-2-oxoethyl]thio}-5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxamide): Replaces the 4-chlorophenyl groups with a 4-bromophenyl and 2-furyl moiety.
- Compound AZ331 (5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-6-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-2-methyl-1,4-dihydropyridine-3-carboxamide): Features a 4-methoxyphenyl group similar to the target compound but lacks chlorine substituents. Methoxy groups typically improve solubility but may reduce membrane permeability .
Pyridylimidazo[1,5-a]pyridine Derivatives
- 1-(2-pyridyl)-3-(2-hydroxyphenyl)imidazo[1,5-a]pyridine (3a) :
- Exhibits antibacterial activity (MIC₅₀: 0.6–1.4 mg/mL) and papain inhibition (Ki: 13.75–99.30 mM).
- The imidazo-pyridine core differs from the pyridine carboxamide scaffold but shares a pyridine moiety. The hydroxyl group in 3a enables hydrogen bonding, unlike the hydrophobic chlorophenyl groups in the target compound, which may favor entropic binding .
Halogenated vs. Alkylated Derivatives
- Halogenated Pyridine Derivatives ():
- Derivatives with 4-chlorophenyl or 4-bromophenyl groups exhibit conformations where the pyridine ring points toward enzyme cavity entrances (e.g., InhA in tuberculosis). However, shorter substituents (e.g., chloro) form fewer hydrophobic interactions compared to long alkyl chains, reducing affinity .
- Alkylated Derivatives: Compounds with longer alkyl chains (e.g., hexyl) mimic natural fatty acid substrates of enzymes like InhA, achieving stronger binding via hydrophobic interactions. The target compound’s aryl groups may limit this effect but could improve selectivity for non-lipophilic targets .
Key Research Findings and Data Tables
Table 1: Structural Comparison of Pyridine Carboxamides
| Compound | Key Substituents | Molecular Weight | Notable Features |
|---|---|---|---|
| Target Compound | 4-ClPh, 4-MeOPh, S-CH₂-CO-4-ClPh | 562.47 g/mol | Dual chloro groups enhance hydrophobicity |
| AZ257 | 4-BrPh, 2-furyl, S-CH₂-CO-4-BrPh | ~590 g/mol | Bromine increases halogen bonding |
| AZ331 | 4-MeOPh, 2-furyl, S-CH₂-CO-4-MeOPh | ~550 g/mol | Methoxy improves solubility |
| 3a (Imidazo derivative) | 2-pyridyl, 2-hydroxyphenyl | 297.33 g/mol | Hydroxyl enables hydrogen bonding |
Critical Analysis and Implications
- Structural Advantages : The target compound’s 4-chlorophenyl and 4-methoxyphenyl groups balance hydrophobicity and solubility, which could optimize pharmacokinetics compared to purely alkylated or polar derivatives .
- Limitations : The absence of long alkyl chains may reduce affinity for enzymes requiring deep cavity penetration (e.g., InhA). However, its specificity for other targets (e.g., cysteine proteases) could be advantageous .
- Synthetic Considerations : highlights that chlorophenyl/methoxyphenyl carboxamides are synthesized via POCl₃-mediated reactions, suggesting scalable routes for the target compound .
Q & A
Q. What are the primary synthetic routes for synthesizing this compound, and what key reaction steps require optimization?
The compound’s synthesis likely involves multi-step pathways, including condensation of substituted aldehydes (e.g., 4-chlorobenzaldehyde) with aminopyridine derivatives, followed by cyclization and functional group modifications (e.g., thioether formation). Critical steps include controlling regioselectivity during cyclization and optimizing the introduction of the sulfanyl group. Catalysts like palladium or copper, and solvents such as DMF, are commonly employed. Reaction yields depend on temperature control and stoichiometric ratios of intermediates .
Q. How can X-ray crystallography be utilized to resolve the compound’s structural ambiguities?
Single-crystal X-ray diffraction using SHELX programs (e.g., SHELXL for refinement) is critical for unambiguous structural determination. Challenges include growing high-quality crystals due to the compound’s hydrophobicity. Advanced refinement techniques, such as TWINABS for twinned data, may be required for complex unit cells. Cross-validation with spectroscopic data (e.g., NMR, IR) ensures accuracy .
Q. What preliminary assays are recommended to screen this compound for biological activity?
Initial screening should focus on in vitro assays targeting enzymes or receptors relevant to its structural analogs (e.g., kinase inhibition, antimicrobial activity). Use fluorescence-based assays for high-throughput screening or molecular docking studies to predict binding affinities. Dose-response curves (IC50/EC50) and cytotoxicity profiling (e.g., MTT assays) are essential for prioritizing further studies .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize reaction conditions for large-scale synthesis?
Apply DoE to systematically vary parameters (e.g., temperature, catalyst loading, solvent ratio) and identify optimal conditions. Response surface methodology (RSM) can model non-linear relationships, while ANOVA evaluates significance. For example, a central composite design may maximize yield while minimizing byproducts like hydrolyzed intermediates. Real-time monitoring (e.g., PAT tools) enhances reproducibility .
Q. What computational strategies are effective in elucidating reaction mechanisms involving this compound?
Density Functional Theory (DFT) calculations can map potential energy surfaces for key steps, such as thioether formation or cyclization. Molecular dynamics simulations assess solvent effects and transition states. Compare computed NMR/IR spectra with experimental data to validate intermediates. Software like Gaussian or ORCA is recommended for quantum mechanical modeling .
Q. How should researchers address discrepancies in crystallographic data between different polymorphs?
Polymorph characterization requires PXRD, DSC, and Hirshfeld surface analysis to distinguish packing motifs. High-resolution synchrotron data can resolve subtle lattice variations. If conflicting data arise (e.g., bond length deviations > 0.01 Å), re-refinement with constraints (e.g., SIMU/DELU in SHELXL) or alternative space group testing may be necessary. Cross-reference with Cambridge Structural Database entries for validation .
Q. What strategies mitigate challenges in purifying hygroscopic or reactive intermediates during synthesis?
Use inert atmosphere techniques (e.g., Schlenk line) for air-sensitive intermediates. Chromatography with activated molecular sieves in mobile phases prevents hydrolysis. Lyophilization is preferred for drying heat-labile products. For persistent impurities, derivatization (e.g., silylation) or fractional crystallization in aprotic solvents (e.g., THF/hexane) improves purity .
Methodological Considerations Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
